N,O-Dibenzoyl-L-tyrosine
Overview
Description
N,O-Dibenzoyltyrosine is a synthetic derivative of the amino acid tyrosine. It is an important compound used in various scientific research applications due to its unique structure and properties. The molecular formula of N,O-Dibenzoyl-L-tyrosine is C23H19NO5, and it has a molecular weight of 389.4 g/mol.
Mechanism of Action
Target of Action
The primary target of N,O-Dibenzoyl-L-tyrosine is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Biochemical Pathways
This compound is likely involved in the tyrosine metabolism pathway . Tyrosine, an amino acid, serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms
Result of Action
Its interaction with thymidylate synthase suggests it may influence dna synthesis and repair processes .
Preparation Methods
N,O-Dibenzoyltyrosine can be synthesized through several methods. One common synthetic route involves the reaction of tyrosine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of N,O-Dibenzoyl-L-tyrosine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,O-Dibenzoyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,O-Dibenzoyltyrosine is widely used in scientific research, particularly in enzymatic assays as a substrate. It is also used in screening tests for exocrine pancreatic function, where it is hydrolyzed in the small intestine to yield N-benzoyl-L-tyrosine and p-aminobenzoic acid. Additionally, it has applications in protein engineering, where it is used to genetically encode novel chemical bonds in proteins. Its unique structure makes it an ideal compound for various research applications in chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
N,O-Dibenzoyltyrosine can be compared with other tyrosine derivatives such as N-benzoyl-L-tyrosine and N,O-didansyl-L-tyrosine. While these compounds share some structural similarities, N,O-Dibenzoyl-L-tyrosine is unique due to its specific benzoyl modifications at both the amino and hydroxyl groups . This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Conclusion
N,O-Dibenzoyltyrosine is a versatile compound with significant applications in scientific research. Its unique structure and properties make it an ideal substrate for enzymatic assays and a valuable tool in protein engineering and other research fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various scientific domains.
Properties
IUPAC Name |
(2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-21(17-7-3-1-4-8-17)24-20(22(26)27)15-16-11-13-19(14-12-16)29-23(28)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,25)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTSYXVWHRVSQY-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97485-13-7 | |
Record name | N,O-Dibenzoyltyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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